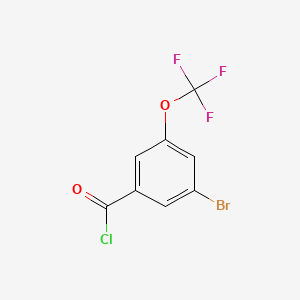

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Description

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRWHYQCMQADHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258617 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-36-3 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, a crucial building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, reactivity, and strategic application in the design of novel therapeutics. We will delve into the nuanced roles of the bromo and trifluoromethoxy substituents, offering a detailed, step-by-step synthetic protocol, and exploring its reactivity profile. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower researchers in leveraging the unique properties of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[3] When combined with a bromine atom on a benzoyl chloride scaffold, as in 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, the resulting molecule is a highly reactive and versatile intermediate for the synthesis of complex, biologically active compounds.

The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the trifluoromethoxy group imparts desirable drug-like properties. The acyl chloride moiety provides a reactive site for the formation of amide, ester, and ketone linkages, which are prevalent in a vast array of pharmaceuticals.[4][5] This guide will provide the necessary technical details to effectively utilize this potent building block in your research endeavors.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1092461-36-3 | [4] |

| Molecular Formula | C₈H₃BrClF₃O₂ | [4] |

| Molecular Weight | 303.46 g/mol | [4] |

| Appearance | Colorless liquid (predicted) | [6] |

| Boiling Point | 256.3 ± 40.0 °C (predicted) | [6] |

| Density | 1.760 ± 0.06 g/cm³ (predicted) | [6] |

| Storage | Store under an inert atmosphere at room temperature. Moisture sensitive. | [4] |

Note: Experimental physical properties for this compound are not widely published. The boiling point and density are predicted values.

Synthesis and Mechanism

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is typically achieved from its corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).[7][8]

Proposed Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic Acid

A plausible synthetic route to the precursor carboxylic acid begins with 3-bromo-5-(trifluoromethoxy)aniline. This aniline can be converted to the corresponding nitrile via a Sandmeyer reaction, followed by hydrolysis to yield the carboxylic acid.[9][10]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the carboxylic acid precursor.

Experimental Protocol: Conversion to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

The following is a detailed, generalized protocol for the conversion of the carboxylic acid to the acyl chloride using thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethoxy)benzoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-Bromo-5-(trifluoromethoxy)benzoyl chloride can be purified by fractional distillation under high vacuum or used directly in the next step.

Mechanism of Acyl Chloride Formation:

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Reactivity and Synthetic Applications

As a highly reactive acylating agent, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1][11] This reactivity makes it an invaluable tool for introducing the 3-bromo-5-(trifluoromethoxy)benzoyl moiety into target molecules.

General Reactivity Workflow:

Caption: Reactivity of the acyl chloride with common nucleophiles.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of amides.[4][12] This reaction, often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct, is a cornerstone of medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals.

Experimental Protocol: Amide Synthesis

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

In a flame-dried round-bottom flask, dissolve the amine in the anhydrous solvent.

-

Add the tertiary amine base (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

The Role in Drug Design: A Trifecta of Advantageous Properties

The unique combination of the bromo, trifluoromethoxy, and benzoyl chloride functionalities makes this molecule a highly sought-after building block in drug discovery programs.

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased half-life of the drug molecule in the body.[13]

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3]

-

Vector for Further Diversification: The bromine atom provides a reactive handle for introducing further molecular complexity through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a powerful and versatile building block for medicinal chemists. Its strategic combination of a reactive acyl chloride, a versatile bromine handle, and the advantageous trifluoromethoxy group provides a direct route to novel and complex molecules with potentially enhanced drug-like properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for new and improved therapeutics.

References

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025, October 16). [Source not available].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved from [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). [Source not available].

-

How is benzoic acid converted to Benzyl chloride. (n.d.). Allen. Retrieved from [Link]

-

Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3). Organic Process Research & Development. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Benzoyl chloride is prepared from benzoic acid by. (2025, July 20). askIITians. Retrieved from [Link]

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). [Source not available].

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9). ResearchGate. Retrieved from [Link]

-

Draw a mechanism for the conversion of benzoic acid to benzoyl chloride using thionyl Chloride. (2020, March 22). Chegg. Retrieved from [Link]

- 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6. (n.d.). [Source not available].

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.). Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.). Google Patents.

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

-

3-Bromo-5-(Trifluoromethoxy)benzoyl chloride. (n.d.). Lead Sciences. Retrieved from [Link]

-

3-Bromo-5-(trifluoromethyl)benzoic acid. (n.d.). AOBChem USA. Retrieved from [Link]

- Exploring 3-(Trifluoromethyl)

-

3-(Trifluoromethoxy)benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-(Trifluoromethoxy)benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]

- 2. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]

- 4. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride - Lead Sciences [lead-sciences.com]

- 5. 3-Bromo-5-(trifluoromethyl)benzoyl chloride | 958258-15-6 [chemicalbook.com]

- 6. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride , 97 , 1092461-36-3 - CookeChem [cookechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. L19711.06 [thermofisher.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. ijisrt.com [ijisrt.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. labsolu.ca [labsolu.ca]

- 13. 2168326-54-1|3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzoyl chloride, identified by its CAS number 1092461-36-3 , is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive acyl chloride group, a bromine atom, and a trifluoromethoxy group, offers a unique combination of properties that are highly sought after in the design of novel therapeutic agents and advanced polymers. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in drug discovery.

Molecular and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1092461-36-3 | [1] |

| Molecular Formula | C8H3BrClF3O2 | [1][2] |

| Molecular Weight | 303.46 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

The trifluoromethoxy (-OCF3) group is a key feature of this molecule, imparting significant effects on its physicochemical properties. It is strongly electron-withdrawing and highly lipophilic, which can enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds. These characteristics are of paramount importance in the development of new drug candidates.

Synthesis and Manufacturing

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride typically involves a two-step process, starting from the corresponding aniline precursor.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

dot graph "Synthesis_of_3_Bromo_5_trifluoromethoxy_benzoic_acid" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Plausible synthetic route to the carboxylic acid precursor."

Step 2: Conversion to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Exemplary Protocol for Acyl Chloride Formation:

A general protocol for this type of reaction, which would be optimized for this specific substrate, is as follows:

-

To a solution of 3-Bromo-5-(trifluoromethoxy)benzoic acid in an inert solvent (e.g., dichloromethane or toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Thionyl chloride (typically 1.5-2.0 equivalents) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, which can be purified by vacuum distillation.

dot graph "Acyl_Chloride_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} "Conversion of the carboxylic acid to the acyl chloride."

Chemical Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes 3-Bromo-5-(trifluoromethoxy)benzoyl chloride a versatile reagent for introducing the 3-bromo-5-(trifluoromethoxy)benzoyl moiety into a wide range of molecules. It readily undergoes nucleophilic acyl substitution with various nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

This reactivity is particularly valuable in the synthesis of pharmaceutical intermediates. The trifluoromethyl group is a common feature in many modern drugs, where it can enhance metabolic stability and improve pharmacokinetic profiles. While specific examples citing 3-Bromo-5-(trifluoromethoxy)benzoyl chloride in patented drug synthesis are not prevalent in the public domain, its structural motifs are present in various classes of therapeutic agents. For instance, benzoyl chloride derivatives are key intermediates in the synthesis of kinase inhibitors for cancer therapy and drugs targeting other biological pathways.[4]

The presence of the bromine atom provides an additional handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the introduction of diverse substituents at this position. This dual reactivity makes 3-Bromo-5-(trifluoromethoxy)benzoyl chloride a powerful tool for generating libraries of complex molecules for drug screening and lead optimization.

dot graph "Reactivity_and_Applications" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} "Key reaction pathways for generating molecular diversity."

Spectroscopic Data

While a comprehensive, publicly available dataset for 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is limited, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the acyl chloride, bromine, and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acyl chloride will appear significantly downfield. The carbon attached to the trifluoromethoxy group and the carbon bearing the bromine atom will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride.[5][6] Additional bands corresponding to C-Br, C-O, and C-F vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (303.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions. As with other acyl chlorides, it is expected to be corrosive and a lachrymator.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors. In case of inhalation, move to fresh air and seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases. The container should be kept tightly sealed under an inert atmosphere.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride, a synthetically versatile bromine atom, and the advantageous trifluoromethoxy group makes it a highly attractive reagent for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

-

Lead Sciences. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride. [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

GazFinder. acetyl chloride (C2H3ClO). [Link]

-

International Chemical Safety Cards. ICSC 0210 - ACETYL CHLORIDE. [Link]

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. Benzoyl chloride. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Sources

- 1. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride , 97 , 1092461-36-3 - CookeChem [cookechem.com]

- 2. Benzoyl chloride [webbook.nist.gov]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. chemos.de [chemos.de]

- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl chloride(98-88-4) IR2 spectrum [chemicalbook.com]

- 7. wcu.edu [wcu.edu]

- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Introduction

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a key chemical intermediate whose structural motifs—a bromine atom, a trifluoromethoxy group, and a reactive acyl chloride—make it a valuable building block in the synthesis of complex molecules. The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry and materials science for its ability to enhance metabolic stability, binding affinity, and lipophilicity of target compounds.[1] This guide provides an in-depth examination of the reliable synthesis of this compound, intended for researchers, chemists, and professionals in the drug development and fine chemicals industries. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss critical safety and handling considerations.

Part 1: Synthetic Strategy and Mechanistic Overview

The most direct and widely adopted method for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethoxy)benzoic acid. This transformation falls under the category of nucleophilic acyl substitution.

The Precursor: 3-Bromo-5-(trifluoromethoxy)benzoic acid

A high-quality starting material is fundamental to a successful synthesis. The properties of the precursor are summarized below.

| Property | Value |

| CAS Number | 453565-90-7[1] |

| Molecular Formula | C₈H₄BrF₃O₃[2] |

| Molecular Weight | 285.02 g/mol [2] |

| Appearance | Typically an off-white to white solid |

Choice of Chlorinating Agent

Several reagents can effect the conversion of a carboxylic acid to an acyl chloride, including phosphorus pentachloride (PCl₅), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂).[3][4] For many laboratory and industrial applications, thionyl chloride (SOCl₂) is the preferred reagent for this specific transformation. The rationale for this choice is rooted in the nature of its byproducts:

-

Clean Reaction Profile: The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6] Since both SO₂ and HCl are gases at ambient temperature, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process significantly.[4][7]

Reaction Mechanism

The conversion of 3-Bromo-5-(trifluoromethoxy)benzoic acid to its acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the benzoic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Reactive Intermediate: This initial attack, followed by the departure of a chloride ion, forms a highly reactive chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. This step forms a tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses. This concerted step results in the reformation of the carbonyl double bond, the elimination of sulfur dioxide, and the generation of a protonated chlorine atom which is quickly deprotonated by the previously displaced chloride ion to form hydrogen chloride gas, yielding the final product, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride.[5][8]

Caption: Overall reaction for the synthesis of the target compound.

Part 2: Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations must be conducted within a certified fume hood due to the hazardous nature of the reagents and byproducts.[3][9]

Materials and Reagents

| Reagent | M.W. | Quantity | Moles | Notes |

| 3-Bromo-5-(trifluoromethoxy)benzoic acid | 285.02 | 10.0 g | 0.035 | Ensure dry |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.2 mL | 0.140 | ~4 equivalents, freshly distilled |

| Toluene | - | 50 mL | - | Anhydrous |

| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |

Equipment Setup

-

250 mL round-bottom flask

-

Reflux condenser

-

Calcium chloride (CaCl₂) drying tube or gas bubbler connected to a base trap (e.g., NaOH solution)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Short-path distillation apparatus for purification

Caption: Diagram of the experimental reflux setup.

Step-by-Step Procedure

-

Flask Preparation: Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination. Place the magnetic stir bar in the 250 mL round-bottom flask.

-

Charging Reagents: To the flask, add 3-Bromo-5-(trifluoromethoxy)benzoic acid (10.0 g). Add anhydrous toluene (50 mL) to create a slurry.

-

Catalyst Addition: Add 2-3 drops of DMF to the slurry. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

-

Thionyl Chloride Addition: While stirring, slowly add the thionyl chloride (10.2 mL) to the flask at room temperature. The addition may be slightly exothermic, and gas evolution (HCl) will be observed.

-

Reaction Reflux: Attach the reflux condenser and the gas trap. Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is approximately 76 °C) using the heating mantle. Maintain the reflux for 2-4 hours.

-

Monitoring the Reaction: The reaction is typically complete when the gas evolution ceases and the solid starting material has completely dissolved, resulting in a clear solution. The progress can also be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC against a standard.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the toluene solvent can be removed by distillation. For a more thorough removal, connect the flask to a rotary evaporator.

Part 3: Purification and Characterization

Purification

The crude 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is often of sufficient purity for subsequent steps. However, for applications requiring high purity, fractional distillation under reduced pressure is the most effective method.[9][10]

-

Distillation: Assemble a short-path distillation apparatus. The crude product is a liquid. Heat the flask gently under vacuum. Collect the fraction boiling at the expected temperature. The boiling point will be significantly lower than at atmospheric pressure.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show the characteristic aromatic proton signals. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbon bearing the trifluoromethoxy group.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.[11] The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.

Part 4: Safety and Handling

-

Thionyl Chloride: This reagent is highly toxic, corrosive, and lachrymatory. It reacts violently with water to release HCl and SO₂ gases. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[3]

-

Hydrogen Chloride and Sulfur Dioxide: These gaseous byproducts are toxic and corrosive. The reaction must be equipped with a gas trap to neutralize them.

-

Product: 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a reactive acyl chloride. It is sensitive to moisture and will hydrolyze back to the carboxylic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[11] It is also expected to be corrosive and an irritant; avoid skin and eye contact.

Conclusion

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride from its corresponding benzoic acid via treatment with thionyl chloride is a robust and efficient method. The key advantages of this procedure are the straightforward reaction conditions and the ease of purification due to the formation of gaseous byproducts. By adhering to the detailed protocol and exercising the necessary safety precautions, researchers can reliably produce this valuable intermediate for further synthetic applications in pharmaceutical and materials science research.

References

-

NurdRage. (2024). Making benzoyl chloride. YouTube. Available at: [Link]

-

Allen, A. (n.d.). Benzoic acid with - SOCl 2 - to give. Allen. Available at: [Link]

-

askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. askIITians. Available at: [Link]

-

Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. (2023). YouTube. Available at: [Link]

-

Xingrui Pharma. (n.d.). 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6. Available at: [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Pearson. Available at: [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. Available at: [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia - LookChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Lead Sciences. (n.d.). 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride. Available at: [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethoxy)benzoic acid (453565-90-7) at Nordmann - nordmann.global [nordmann.global]

- 2. labsolu.ca [labsolu.ca]

- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzoic acid with `"SOCl"_(2)` to give [allen.in]

- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride - Lead Sciences [lead-sciences.com]

3-Bromo-5-(trifluoromethoxy)benzoyl chloride physical properties

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Introduction

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a reactive acyl chloride, it serves as a crucial building block for introducing the 3-bromo-5-(trifluoromethoxy)benzoyl moiety into more complex molecular architectures. The presence of three distinct functional groups—the acyl chloride, the bromine atom, and the trifluoromethoxy group—provides a versatile platform for multi-step synthetic strategies.

The trifluoromethoxy (-OCF₃) group, in particular, is of high value in modern drug discovery.[1][2] It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] This guide offers a comprehensive overview of the known physical, chemical, and safety properties of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, providing researchers and drug development professionals with the core data needed for its effective application.

Chemical Identity and Molecular Structure

A clear understanding of the compound's fundamental identifiers is the first step in its scientific application.

-

Primary Name: 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

-

Synonyms: O=C(Cl)C1=CC(OC(F)(F)F)=CC(Br)=C1[3]

Caption: A generalized two-step synthetic workflow using the reagent.

References

-

Lead Sciences. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Preparation of trifluoromethyl-benzoyl halides.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride - Lead Sciences [lead-sciences.com]

- 4. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride , 97 , 1092461-36-3 - CookeChem [cookechem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

<

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this document leverages expert knowledge of spectroscopic principles and data from analogous structures to present a predictive but robust characterization. It serves as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) but also detailing the field-proven experimental protocols required to obtain and validate this data. The causality behind experimental choices and data interpretation is explained, ensuring a deep, practical understanding for unambiguous structural elucidation and quality control.

Introduction

3-Bromo-5-(trifluoromethoxy)benzoyl chloride (C₈H₃BrClF₃O₂) is a highly reactive acyl chloride containing a unique combination of functional groups: a bromine atom, a trifluoromethoxy group, and the benzoyl chloride moiety.[1] This trifecta of functionalities makes it a valuable building block in organic synthesis, allowing for diverse downstream chemical modifications. The bromine atom provides a handle for cross-coupling reactions, the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability to target molecules, and the acyl chloride is a potent electrophile for acylation reactions.[2]

Given its reactivity and importance as a synthetic intermediate, unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. Furthermore, it outlines the standard operating procedures for acquiring high-quality data, empowering researchers to perform their own characterization with confidence.

Molecular Structure and Predicted Spectroscopic Summary

The structure of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride dictates a unique spectroscopic fingerprint. The 1,3,5-substitution pattern on the benzene ring will result in a distinct aromatic proton environment.[3][4] The electron-withdrawing nature of the bromine, trifluoromethoxy, and benzoyl chloride groups will significantly influence the chemical shifts of the aromatic protons and carbons.[5]

Table 1: Predicted Spectroscopic Data Summary for 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.1-8.3 ppm (H2), ~7.9-8.1 ppm (H6), ~7.7-7.9 ppm (H4) |

| Multiplicity | All peaks will be triplets or broad singlets (due to meta coupling) | |

| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm |

| Aromatic (C-Br) | ~120-125 ppm | |

| Aromatic (C-OCF₃) | ~148-152 ppm (with quartet splitting from ¹⁹F) | |

| Trifluoromethoxy (-OCF₃) | ~120 ppm (quartet, ¹JCF ≈ 260 Hz) | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 to -60 ppm |

| Multiplicity | Singlet | |

| IR | Carbonyl (C=O) Stretch | 1770-1800 cm⁻¹ (strong, characteristic of acyl chlorides)[6][7] |

| C-O-C Stretch | ~1250-1200 cm⁻¹ and ~1190-1150 cm⁻¹ (strong, characteristic of -OCF₃) | |

| C-Br Stretch | ~600-500 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 302, 304, 306 (Characteristic M, M+2, M+4 pattern for Br and Cl) |

| Key Fragments | m/z 267/269 ([M-Cl]⁺), m/z 183/185 ([Br-C₆H₃-CO]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the 1,3,5-substitution pattern, the protons will exhibit meta-coupling (⁴JHH), which is typically small (2-3 Hz). This may result in the signals appearing as narrow triplets or even broad singlets, depending on the resolution of the instrument. The electron-withdrawing substituents will shift these protons downfield compared to benzene (δ 7.36 ppm). The proton at the C2 position, being ortho to the strongly withdrawing benzoyl chloride group, is predicted to be the most downfield.

-

H-2: Expected to be the most deshielded, appearing around δ 8.1-8.3 ppm .

-

H-6: Flanked by bromine and trifluoromethoxy groups, predicted around δ 7.9-8.1 ppm .

-

H-4: Situated between the bromine and trifluoromethoxy groups, predicted around δ 7.7-7.9 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon (C=O): Acyl chloride carbonyls are highly deshielded and are expected in the δ 165-170 ppm region.

-

Aromatic Carbons:

-

C1 (ipso-COCl): ~135 ppm

-

C3 (ipso-Br): ~122 ppm

-

C5 (ipso-OCF₃): ~150 ppm. This carbon will appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 2-5 Hz).

-

C2, C4, C6: These carbons will appear between δ 120-140 ppm .

-

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will be a prominent quartet around δ 120 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 250-260 Hz.[8]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence of the trifluoromethoxy group. A single, sharp signal is expected, as all three fluorine atoms are equivalent.

-

-OCF₃: The chemical shift for a trifluoromethoxy group on an aromatic ring typically appears in the range of δ -58 to -60 ppm (relative to CFCl₃).[9][10] The absence of coupling in the proton-decoupled spectrum confirms its identity.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and will not react with the acyl chloride. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Visualization of Key Structural Features for NMR

Caption: Labeled structure of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride will be dominated by a few very strong absorptions.

-

C=O Stretch: The most characteristic peak will be the carbonyl stretch of the acyl chloride. This is expected to be a very strong and sharp band in the region of 1770-1800 cm⁻¹ .[6][7] Its high frequency is due to the strong inductive electron withdrawal by the chlorine atom.[2]

-

C-O-C Stretch (Asymmetric and Symmetric): The trifluoromethoxy group will give rise to strong C-O stretching bands. Typically, two strong bands are observed: one around 1250-1200 cm⁻¹ and another around 1190-1150 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 600-500 cm⁻¹ , corresponds to the C-Br stretch.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak will be a cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[11][12] This will result in a characteristic pattern of peaks at m/z 302, 304, and 306 . The relative intensities of these peaks can be calculated based on the isotopic distributions.

-

Key Fragmentation Pathways:

-

Loss of Chlorine: A prominent fragment will be the acylium ion, [M-Cl]⁺, at m/z 267/269 . This is a very common and stable fragment for acyl chlorides.[13]

-

Loss of CO: The acylium ion can further lose carbon monoxide to give the bromotrifluoromethoxy-phenyl cation at m/z 239/241 .

-

Formation of the Bromobenzoyl Cation: Cleavage of the C-O bond of the trifluoromethoxy group can lead to the formation of the bromobenzoyl cation, [Br-C₆H₄-CO]⁺, at m/z 183/185 .

-

Visualization of Primary Fragmentation

Caption: Primary fragmentation pathway of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum. Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

The multi-technique spectroscopic approach detailed in this guide provides a robust framework for the comprehensive characterization of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. By combining the predictive power of NMR for detailed structural mapping, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can achieve unambiguous confirmation of the compound's identity and purity. The provided protocols represent best practices in the field, ensuring that scientists can generate high-quality, reliable data for their research and development endeavors.

References

-

PubChem. Benzoyl chloride. National Center for Biotechnology Information. [Link]

- Supporting Information for a scientific article.

-

Çinar, Z., & Yilmaz, S. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

- University course material on Mass Spectrometry Fragment

-

SpectraBase. 4-Fluoro-1-(trifluoromethoxy)-benzene ¹⁹F NMR. [Link]

-

NIST WebBook. Benzoyl chloride. National Institute of Standards and Technology. [Link]

-

University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]

-

SpectraBase. Trifluoromethoxy-benzene ¹⁹F NMR. [Link]

-

SpectraBase. 1,3,5-Tris(isobutyl)-benzene ¹³C NMR. [Link]

-

Angulo, J., et al. (2021). ¹⁹F NMR as a tool in chemical biology. PMC - PubMed Central. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Khetrapal, C. L., & Pande, U. C. (1966). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. ¹³C NMR spectra (left) and ¹⁹F NMR spectra (right) of the CF3 group. [Link]

-

ResearchGate. ¹⁹F NMR and ¹³C{¹⁹F} NMR of CF3O⁻ species 1 (in CD3CN). [Link]

-

Supporting information - SciEngine. [Link]

-

PubChem. 3,5-Dinitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

- Textbook chapter on Mass Spectrometry Fragment

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Tutor. Common HNMR Patterns. [Link]

-

University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

ResearchGate. Calculated and experimental ¹³C NMR chemical shifts. [Link]

-

Compound Interest. A guide to ¹³C NMR chemical shift values. [Link]

-

Journal of Physical and Chemical Reference Data. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

SpectraBase. Benzoylchloride ¹H NMR. [Link]

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? [Link]

-

Oakwood Chemical. Benzoyl Chlorides Reagents Catalog. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride , 97 , 1092461-36-3 - CookeChem [cookechem.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. quora.com [quora.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride: Key Intermediates and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of complex molecules with precise functionalization is paramount. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride stands as a valuable building block, its trifluoromethoxy and bromo substituents offering unique electronic properties and vectors for further chemical modification. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, elucidates the core synthetic strategies for this compound, focusing on the critical intermediates that form the foundation of its preparation. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to navigate the synthetic challenges.

The Strategic Importance of Key Intermediates

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is not a singular, linear process but rather a convergent pathway hinging on the successful preparation of key intermediates. The selection of a synthetic route is often dictated by the availability and cost of starting materials, as well as desired purity and scalability. Our investigation will center on three primary intermediates, each offering a distinct strategic advantage:

-

1-Bromo-3-(trifluoromethoxy)benzene: A foundational building block, its synthesis and subsequent functionalization are critical early steps.

-

3-Bromo-5-(trifluoromethoxy)benzaldehyde: A versatile intermediate that can be directly oxidized to the corresponding carboxylic acid.

-

3-Bromo-5-(trifluoromethoxy)benzoic acid: The immediate precursor to the target benzoyl chloride.

The overall synthetic landscape is visualized in the following workflow diagram:

Caption: Synthetic pathways to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride.

Intermediate 1: 1-Bromo-3-(trifluoromethoxy)benzene - Establishing the Core Scaffold

The synthesis of 1-bromo-3-(trifluoromethoxy)benzene is a crucial initial step that establishes the core substituted benzene ring. Direct bromination of trifluoromethoxybenzene is not a viable route as the trifluoromethoxy group is an ortho-para director, leading to the undesired isomers.[1] A more strategic approach involves the use of an "auxiliary" directing group, which is later removed.

A patented and efficient method starts from 2- or 4-trifluoromethoxyaniline.[1][2] This process leverages the activating and directing effects of the amino group, followed by its removal.

Synthetic Protocol: From Trifluoromethoxyaniline to 1-Bromo-3-(trifluoromethoxy)benzene

Reaction Scheme:

Caption: Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene.

Step-by-Step Methodology:

-

Bromination: Dissolve 2- or 4-trifluoromethoxyaniline in a weak acid, such as acetic acid. The use of a weak acid is critical to avoid decreased selectivity and yield that can occur with strong acids that release H+ or HBr.[1] Cool the solution to approximately 0°C. Add a brominating agent that releases Br+ ions in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI), portion-wise while maintaining the temperature.[1][2] The reaction is exothermic and requires external cooling.

-

Deamination: The resulting brominated trifluoromethoxyaniline intermediate is then subjected to a deamination reaction. This is typically achieved through diazotization followed by reduction (de-diazotation).[2] The intermediate is treated with an inorganic or organic nitrite (e.g., sodium nitrite) in the presence of an acid, followed by a reducing agent like hypophosphorous acid.

Expert Insights: The choice of a brominating agent like NBS is crucial for achieving high selectivity. Reagents that generate HBr during the reaction can lead to the formation of undesired polybrominated byproducts.[1] The deamination step is a classic transformation that effectively removes the directing amino group to yield the desired 1-bromo-3-(trifluoromethoxy)benzene.[2]

| Parameter | Value/Condition | Rationale |

| Starting Material | 2- or 4-Trifluoromethoxyaniline | Utilizes the directing effect of the amino group.[1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Releases Br+ in a controlled manner, enhancing selectivity.[1][2] |

| Solvent | Acetic Acid | A weak acid medium that improves yield and selectivity.[1] |

| Temperature | -5°C to room temperature (preferably ~0°C) | Controls the exothermic bromination reaction.[1][2] |

| Deamination | Diazotization followed by reduction | A standard and effective method for removing the amino group.[2] |

Intermediate 2: 3-Bromo-5-(trifluoromethoxy)benzaldehyde - The Aldehyde Gateway

3-Bromo-5-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate as it can be readily oxidized to the corresponding carboxylic acid. While various synthetic routes to this aldehyde exist, one common approach involves the formylation of 1-bromo-3-(trifluoromethoxy)benzene.

Synthetic Protocol: Formylation of 1-Bromo-3-(trifluoromethoxy)benzene

A common method for introducing an aldehyde group onto an aromatic ring is through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Lithiation: Dissolve 1-bromo-3-(trifluoromethoxy)benzene in an anhydrous ethereal solvent such as tetrahydrofuran (THF) and cool to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon). Add a strong base, such as n-butyllithium, dropwise. The position of lithiation is directed by the trifluoromethoxy group.

-

Formylation: After a period of stirring at low temperature, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by silica gel chromatography.[3]

Expert Insights: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. The purity of the reagents, particularly the dryness of the solvent and DMF, is paramount for the success of this reaction.

Intermediate 3: 3-Bromo-5-(trifluoromethoxy)benzoic acid - The Penultimate Precursor

This carboxylic acid is the immediate precursor to the final product. It can be synthesized either by the oxidation of 3-bromo-5-(trifluoromethoxy)benzaldehyde or by the carboxylation of a Grignard reagent derived from 1-bromo-3-(trifluoromethoxy)benzene.

Synthetic Protocol 1: Oxidation of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

Reaction Scheme:

Caption: Oxidation of the aldehyde to the carboxylic acid.

Step-by-Step Methodology:

-

Dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., acetone).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone), dropwise at a controlled temperature (often starting at 0°C and allowing to warm to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up the reaction by quenching any excess oxidant and then acidifying the mixture to precipitate the carboxylic acid. The solid product can be collected by filtration and recrystallized for purification.

Expert Insights: The choice of oxidizing agent is important. While strong oxidants are effective, over-oxidation is less of a concern here compared to alcohol oxidations.[4] Careful control of the reaction temperature and stoichiometry is still necessary to ensure a clean conversion and high yield.

Synthetic Protocol 2: Grignard Carboxylation of 1-Bromo-3-(trifluoromethoxy)benzene

This method provides a direct route from the initial bromo-intermediate to the carboxylic acid.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF. Initiation of the Grignard reaction may require gentle heating or the addition of a small crystal of iodine.

-

Carboxylation: Cool the resulting Grignard reagent to a low temperature (e.g., 0°C or below) and bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.

-

Work-up: After the addition of CO2 is complete, quench the reaction by the slow addition of an aqueous acid (e.g., HCl). This protonates the carboxylate salt to form the carboxylic acid. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 3-bromo-5-(trifluoromethoxy)benzoic acid.

Expert Insights: The success of the Grignard reaction is highly dependent on anhydrous conditions. Any moisture will quench the Grignard reagent. The carboxylation step should be performed at low temperatures to minimize side reactions. A similar procedure is well-documented for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[5][6]

| Synthesis Route | Advantages | Disadvantages |

| Oxidation of Aldehyde | Generally high-yielding and straightforward. | Requires the prior synthesis of the aldehyde intermediate. |

| Grignard Carboxylation | More direct route from the bromo-intermediate. | Highly sensitive to moisture; requires strict anhydrous conditions. |

Final Transformation: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard and highly efficient transformation.

Synthetic Protocol: Chlorination of 3-Bromo-5-(trifluoromethoxy)benzoic acid

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the benzoyl chloride.

Step-by-Step Methodology:

-

Place 3-bromo-5-(trifluoromethoxy)benzoic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

Add an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF).[7] Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used.[8]

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO2 and HCl).[9]

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The resulting crude 3-bromo-5-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation.

Expert Insights: Thionyl chloride is a convenient reagent as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[10] The use of a catalytic amount of DMF can significantly accelerate the reaction. The final product is moisture-sensitive and should be handled under anhydrous conditions.

Conclusion

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a multi-step process that relies on the strategic construction and functionalization of key intermediates. By understanding the rationale behind the choice of reagents and reaction conditions for the synthesis of 1-bromo-3-(trifluoromethoxy)benzene, 3-bromo-5-(trifluoromethoxy)benzaldehyde, and 3-bromo-5-(trifluoromethoxy)benzoic acid, researchers can effectively navigate the synthetic challenges and efficiently produce this valuable chemical building block. The protocols and insights provided in this guide serve as a robust foundation for the successful laboratory-scale and potential scale-up synthesis of this important compound.

References

- Allen, How is benzoic acid converted to Benzyl chloride - Allen, n.d.

- Benchchem, Synthesis routes of 3-Bromo-5-(trifluoromethoxy)benzaldehyde - Benchchem, n.d.

- Allen, Benzoyl chloride is prepared

- Google Patents, WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google P

- Google Patents, WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google P

- ResearchGate, How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?

- Vedantu, Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE - Vedantu, n.d.

- YouTube, Making benzoyl chloride - YouTube, 17 June 2024.

- ChemicalBook, The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid - ChemicalBook, 12 July 2024.

- Google Patents, Process for the synthesis of 3,5-bis(trifluoromethyl)

- Benchchem, Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis - Benchchem, n.d.

Sources

- 1. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. Synthesis routes of 3-Bromo-5-(trifluoromethoxy)benzaldehyde [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]

- 9. How is benzoic acid converted to Benzyl chloride [allen.in]

- 10. m.youtube.com [m.youtube.com]

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoyl Chloride for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a paramount approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties. This guide provides an in-depth technical overview of a key building block that leverages these benefits: 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, reactivity, and application in the construction of complex molecular architectures.

Core Molecular Attributes and Significance

3-Bromo-5-(trifluoromethoxy)benzoyl chloride (CAS No. 1092461-36-3) is a highly reactive acyl chloride that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a benzoyl chloride moiety. This unique combination of functional groups makes it a valuable synthon for introducing the 3-bromo-5-(trifluoromethoxy)phenyl scaffold into target molecules. The presence of the trifluoromethoxy group, in particular, is of high strategic importance in drug design.[2][3]

| Property | Value | Source |

| CAS Number | 1092461-36-3 | [1] |

| Molecular Formula | C₈H₃BrClF₃O₂ | [1] |

| Molecular Weight | 303.46 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Inert atmosphere, Room Temperature | [1] |

The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4] The benzoyl chloride functionality is a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This dual reactivity is a key feature that underpins its utility in the synthesis of diverse compound libraries for high-throughput screening.

Synthesis and Chemical Reactivity

The preparation of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride typically proceeds via a two-step sequence starting from a suitable precursor. The synthetic strategy is designed to first construct the substituted benzoic acid and then convert it to the more reactive acyl chloride.

Synthesis of the Precursor: 3-Bromo-5-(trifluoromethoxy)benzoic Acid

Protocol: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic Acid (Analogous Procedure)

Disclaimer: This is a generalized protocol based on the synthesis of a similar compound and should be adapted and optimized for the specific target molecule.

Materials:

-

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (or a suitable di-halogenated precursor)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for initiation, if necessary)

-

Carbon dioxide (gas or dry ice)

-

Hydrochloric acid (e.g., 2N HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. The flask is then heated under vacuum and cooled under a stream of dry nitrogen. Anhydrous THF is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface. A solution of the aryl halide (e.g., 1-bromo-3-iodo-5-(trifluoromethoxy)benzene, preferentially reacting at the more reactive iodine position) in anhydrous THF is added dropwise from the addition funnel. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. The remaining aryl halide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to a low temperature (typically between -78 °C and 0 °C) in a dry ice/acetone or ice-salt bath. Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice with vigorous stirring. The reaction is allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzoic acid.

-

Purification: The crude 3-Bromo-5-(trifluoromethoxy)benzoic acid can be purified by recrystallization from a suitable solvent system.

Caption: Synthesis of the benzoic acid precursor via Grignard reaction.

Conversion to 3-Bromo-5-(trifluoromethoxy)benzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]

Protocol: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl Chloride

Disclaimer: This is a general protocol and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 3-Bromo-5-(trifluoromethoxy)benzoic acid in an excess of thionyl chloride or in an inert solvent like DCM.

-

Reaction: Add a catalytic amount of DMF (1-2 drops) to the mixture. The reaction is then gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed by distillation, followed by vacuum distillation to obtain the purified 3-Bromo-5-(trifluoromethoxy)benzoyl chloride.

Caption: Conversion of the benzoic acid to the benzoyl chloride.

Key Synthetic Applications

The synthetic utility of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is primarily centered around two key transformations: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The reaction of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of N-substituted amides.[9] This reaction is fundamental in the construction of a vast array of biologically active molecules.

Protocol: General Procedure for Amide Coupling

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

-